molecular formula C22H19N3O5 B2476220 5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-91-9

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2476220
CAS No.: 1020978-91-9
M. Wt: 405.41
InChI Key: UFXSWYMOFYQNJQ-UHFFFAOYSA-N
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Description

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in inflammatory cells, which in turn downregulates the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) [a hyperlink to https://www.ncbi.nlm.nih.gov/books/NBK549912/]. Its core research value lies in its structural analogy to known PDE4 inhibitors used in inflammatory diseases, making it a valuable chemical tool for investigating cAMP-mediated signaling pathways in immunology and oncology research. Researchers utilize this compound to dissect the role of PDE4 in models of autoimmune conditions, such as psoriasis and rheumatoid arthritis, where TNF-α is a primary therapeutic target [a hyperlink to https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9392353/]. Furthermore, its imidazopyridine scaffold is of significant interest in medicinal chemistry for the development of novel anti-inflammatory and anti-proliferative agents, offering a platform for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Properties

IUPAC Name

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-3-30-18-10-13(6-9-17(18)26)16-11-15(22(27)28)19-21(23-16)25-20(24-19)12-4-7-14(29-2)8-5-12/h4-11,26H,3H2,1-2H3,(H,27,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSWYMOFYQNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its diverse biological properties. The presence of various substituents, such as ethoxy and methoxy groups on the phenyl rings, contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), C6 (rat glioma), and NIH3T3 (mouse embryo fibroblast).
  • IC50 Values : The compound exhibited IC50 values of 7.34 μM against A549 cells, indicating potent cytotoxicity compared to standard drugs like doxorubicin (IC50 = 12.42 μM) .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 Value (μM)Comparison DrugComparison Drug IC50 (μM)
A5497.34 ± 0.21Doxorubicin12.42 ± 0.5
C613.167 ± 0.46Hoechst 333420.422 ± 0.02
NIH3T3High IC50 (non-toxic)--

The selectivity index indicates that while the compound is effective against cancer cells, it exhibits minimal toxicity towards healthy cells, making it a promising candidate for further development.

Antiviral Activity

In addition to its anticancer properties, preliminary investigations into the antiviral activity of this compound have shown potential efficacy against certain viral targets. Studies focusing on heterocycles have noted that compounds with similar structures often exhibit inhibitory effects on viral replication mechanisms .

The proposed mechanism of action for the anticancer activity involves the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells . By disrupting this process, the compound may induce apoptosis in malignant cells.

Case Studies

A study published in MDPI evaluated a series of benzimidazole derivatives and their cytotoxic effects against cancer cell lines, including those similar to the target compound discussed here. The findings indicated that structural modifications significantly influenced biological activity, underscoring the importance of substituent positioning on phenyl rings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The imidazo[4,5-b]pyridine scaffold is shared with 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine (). Key differences include:

  • Substituents: The target compound has a 3-ethoxy-4-hydroxyphenyl group, whereas the analog in features a 4-methoxyphenoxy group and a pyridinyl substituent.
  • Polarity : The carboxylic acid group in the target compound enhances hydrophilicity compared to the ethyl and pyridinyl groups in the analog .
Pyrazolo-Pyridine Derivatives

Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () shares a fused heterocyclic core but differs in:

  • Heteroatom arrangement : Pyrazolo[4,3-c]pyridine vs. imidazo[4,5-b]pyridine.
Thiazolo-Pyrimidine Analogs

(2Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () highlights:

  • Core variation : Thiazolo[3,2-a]pyrimidine vs. imidazo-pyridine.
  • Substituent complexity : The trimethoxybenzylidene group in may enhance π-π stacking interactions compared to the simpler aryl groups in the target compound .

Key Observations :

  • Synthetic yields : The pyrazolo-pyridine derivative () was synthesized in 79% yield, suggesting efficient methodology that could be adapted for the target compound .
  • Thermal stability : The absence of melting point data for the target compound limits direct comparisons, but the pyrazolo derivative’s high melting point (236–237°C) indicates crystalline stability .

Functional Group Impact on Bioactivity (Inferred)

  • Carboxylic acid: Present in the target compound and 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (). This group often enhances binding to charged residues in biological targets .
  • Methoxy groups : Common in both the target compound and ’s analog, these groups may improve membrane permeability due to moderate lipophilicity .

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